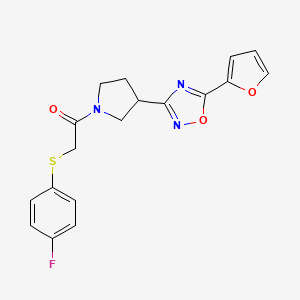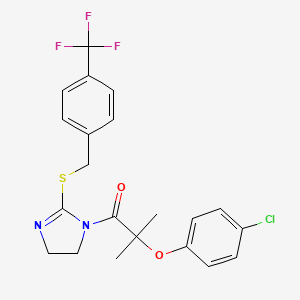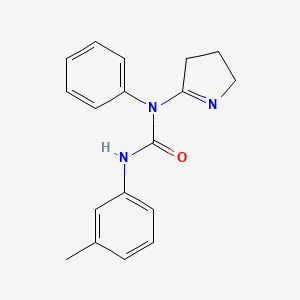![molecular formula C17H16N2O2S B2558491 Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate CAS No. 338956-35-7](/img/structure/B2558491.png)
Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate” is a chemical compound with the CAS Number: 338956-35-7 . It has a molecular weight of 312.39 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name of the compound is "methyl (2E)-3- [4,6-dimethyl-3- (1H-pyrrol-1-yl)thieno [2,3-b]pyridin-2-yl]-2-propenoate" . The Inchi Code is "1S/C17H16N2O2S/c1-11-10-12 (2)18-17-15 (11)16 (19-8-4-5-9-19)13 (22-17)6-7-14 (20)21-3/h4-10H,1-3H3/b7-6+" .Physical And Chemical Properties Analysis
The compound is in solid form .Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications of Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate
Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate, also known as methyl (2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enoate, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications:
Anti-Cancer Research: This compound has been studied for its potential as an anti-cancer agent . It has shown promising results in inhibiting the proliferation of cancer cells, such as Hela, A549, HepG2, and MCF-7 cell lines . The introduction of certain functional groups like sulfonyl has been observed to increase its antiproliferative activity, suggesting its utility in designing novel anti-cancer drugs.
Molecular Docking and Dynamics Simulations: The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins . Additionally, molecular dynamics simulations help evaluate the binding stabilities, which is crucial for the development of drugs with higher efficacy and specificity.
Synthetic Cannabinoid Research: Related structures have been analyzed for their role as synthetic cannabinoids . These studies provide insights into the interaction of such compounds with CB1 and CB2 receptors, which is valuable for the development of new therapeutic agents targeting these receptors.
Neuroinflammation and Brain Disorders: Compounds with similar structural motifs have been investigated for their effects on neuroinflammation and related brain disorders . They could potentially modulate microglial activation, which plays a significant role in the pathogenesis of various neurological diseases.
Anti-HIV Research: Derivatives of this compound have been explored for their potential as anti-HIV agents . Molecular docking studies of these derivatives can lead to the discovery of new drugs that can effectively combat HIV-1.
Forensic Toxicology: The structural characteristics of related compounds have been comprehensively characterized for forensic toxicology applications . This includes the identification of novel psychoactive substances and providing analytical data that can be used for forensic and clinical purposes.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (E)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-10-12(2)18-17-15(11)16(19-8-4-5-9-19)13(22-17)6-7-14(20)21-3/h4-10H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIALHTRMSVMEMZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC(=O)OC)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C(=O)OC)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2558409.png)


![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)


![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2558427.png)

![(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2558429.png)
